molecular formula C19H19N3O3 B4018612 1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

Cat. No.: B4018612
M. Wt: 337.4 g/mol
InChI Key: QPUZNJHOYTZJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a dihydroisoquinoline structure

Properties

IUPAC Name

4-[2-(3,4-dihydroisoquinolin-1-yl)-4-nitrophenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-22(24)15-5-6-18(21-9-11-25-12-10-21)17(13-15)19-16-4-2-1-3-14(16)7-8-20-19/h1-6,13H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUZNJHOYTZJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the formation of the morpholine ring through nucleophilic substitution reactions. The final step involves the construction of the dihydroisoquinoline core, which can be achieved through cyclization reactions under specific conditions such as the use of strong acids or bases as catalysts .

Chemical Reactions Analysis

1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline stands out due to its unique combination of structural features, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
Reactant of Route 2
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1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline

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